molecular formula C11H19NO2 B594639 Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1259489-92-3

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B594639
CAS No.: 1259489-92-3
M. Wt: 197.278
InChI Key: URTIXDXQQGKKNT-UHFFFAOYSA-N
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Description

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The tert-butyl group attached to the nitrogen atom in the azaspiro structure provides steric hindrance, making the compound more stable and less reactive under certain conditions.

Mechanism of Action

While the exact mechanism of action of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is not specified in the available literature, it is used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists, which are potential treatments for CNS demyelinating conditions .

Safety and Hazards

The safety information for Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include P261-P280-P305+P351+P338 .

Future Directions

The future directions for the use of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate could involve its use in the synthesis of novel compounds for drug discovery, particularly in the area of CNS disorders . Its unique structure provides a convenient entry point to novel compounds, expanding the chemical space for drug discovery .

Properties

IUPAC Name

tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-11(8-12)5-4-6-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTIXDXQQGKKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719142
Record name tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259489-92-3
Record name tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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